molecular formula C11H16ClNO3 B13511004 methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride

methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride

Cat. No.: B13511004
M. Wt: 245.70 g/mol
InChI Key: QOCGEHQLVMYMPB-KKFCBZOWSA-N
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Description

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, followed by selective reactions to introduce the desired substituents. . The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium azide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-15-11(14)10(13)9(12)7-8-5-3-2-4-6-8;/h2-6,9-10,13H,7,12H2,1H3;1H/t9-,10?;/m0./s1

InChI Key

QOCGEHQLVMYMPB-KKFCBZOWSA-N

Isomeric SMILES

COC(=O)C([C@H](CC1=CC=CC=C1)N)O.Cl

Canonical SMILES

COC(=O)C(C(CC1=CC=CC=C1)N)O.Cl

Origin of Product

United States

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